molecular formula C20H20N4O3S B2433903 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol CAS No. 887219-84-3

1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol

Cat. No.: B2433903
CAS No.: 887219-84-3
M. Wt: 396.47
InChI Key: ADYLPRJCCCZAJJ-UHFFFAOYSA-N
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Description

1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a thiazolo[3,2-b][1,2,4]triazole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Properties

IUPAC Name

2-(furan-2-yl)-5-[(4-hydroxypiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-14-8-10-23(11-9-14)16(13-5-2-1-3-6-13)17-19(26)24-20(28-17)21-18(22-24)15-7-4-12-27-15/h1-7,12,14,16,25-26H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYLPRJCCCZAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step often involves the hydroxylation of the piperidine ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group at the 6-position of the triazolo-thiazole core can undergo oxidation. For example:

  • Alcohol to ketone/aldehyde : Oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions may convert the hydroxy group to a carbonyl.

  • Impact on biological activity : Oxidation could alter hydrogen-bonding capacity, affecting interactions with molecular targets (e.g., enzymes).

Reduction Reactions

The compound’s heterocyclic rings may participate in reduction processes:

  • Thiazole/thiazole ring reduction : Using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation could reduce sulfur-containing rings to thioamide or thiazolidine analogs.

  • Chlorophenyl group modification : Reduction of the chlorophenyl moiety might yield aniline derivatives, though steric hindrance could limit reactivity.

Substitution Reactions

The chlorophenyl group and hydroxy group are susceptible to nucleophilic substitution:

  • Nucleophilic aromatic substitution : The chlorophenyl group may react with amines or alkoxides under basic conditions, replacing chlorine with other substituents.

  • Alkylation/acylation : The hydroxy group could undergo esterification or etherification, altering solubility and pharmacokinetic properties.

Cross-Coupling Reactions

Inspired by structure-based design approaches for similar heterocycles :

  • Sonogashira coupling : Alkyne groups (if introduced via functionalization) could couple with aryl halides to form extended aromatic systems.

  • Suzuki coupling : Boronic acid derivatives could react with aryl halides to create biaryl linkages, enhancing lipophilicity.

Cyclization and Ring-Forming Reactions

The triazolo-thiazole core may undergo:

  • Further cyclization : Intramolecular reactions could form larger heterocycles, depending on substituent positions.

  • Electrophilic aromatic substitution : The furan ring’s electron-rich nature may enable reactions with electrophiles (e.g., nitration, bromination).

Click Chemistry

While not directly reported for this compound, triazole formation via click cycloaddition is a common strategy in heterocyclic synthesis :

  • Copper-catalyzed azide-alkyne cycloaddition : Could modify the triazole ring if azide precursors are present.

Key Reaction Comparisons

Reaction Type Functional Group Target Reagents Outcome
OxidationHydroxy groupKMnO₄, H₂SO₄Carbonyl formation
ReductionThiazole/thiazole ringsNaBH₄, H₂/PdReduced sulfur-containing rings
Substitution (nucleophilic)Chlorophenyl groupAmines, alkoxides, basesReplacement of Cl with nucleophile
Cross-CouplingAlkyne or aryl halidePd catalysts, boronic acidsExtended aromatic systems

Research Implications

While direct experimental data for this compound is limited, its structural analogs (e.g., triazole-thiazole derivatives) demonstrate:

  • Anticancer potential : Similar heterocycles show cytotoxicity via apoptosis induction.

  • Enzyme inhibition : Hydroxy and heterocyclic groups may interact with active sites of enzymes like kinases or proteases.

Future studies should focus on optimizing reaction conditions for specific transformations and validating biological activity through in vitro assays.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a variety of pharmacological properties:

Antimicrobial Activity

Compounds containing triazole and thiazole rings have shown significant antimicrobial properties. For instance, studies have reported activity against various bacterial strains and fungi. The presence of the piperidine moiety may enhance these effects by improving solubility and bioavailability .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Similar compounds have been reported to inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research on related triazole derivatives has demonstrated the ability to reduce inflammation markers in vitro and in vivo .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Efficacy Study : A study demonstrated that triazole derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds showed minimum inhibitory concentrations lower than those of standard antibiotics .
  • Anticancer Activity Research : Research on similar heterocyclic compounds indicated a broad spectrum of antitumor activity through apoptosis induction in cancer cell lines .
  • Anti-inflammatory Assessment : A comparative study highlighted that certain derivatives reduced inflammation markers significantly more than control groups in animal models .

Mechanism of Action

The mechanism of action of 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
  • 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one

Uniqueness

Compared to similar compounds, 1-{[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl](phenyl)methyl}piperidin-4-ol stands out due to its combination of a furan ring, a piperidine ring, and a thiazolo[3,2-b][1,2,4]triazole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidin-4-ol , also known by its CAS number 887219-50-3, is a complex heterocyclic molecule that incorporates various functional groups. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O4SC_{21}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 426.49 g/mol. The structure features a piperidine ring with a hydroxyl group at the fourth position and a triazolo-thiazole ring system that contributes to its biological properties.

PropertyValue
Molecular FormulaC21H22N4O4S
Molecular Weight426.49 g/mol
CAS Number887219-50-3

Antimicrobial Activity

Research indicates that compounds with similar structural features to 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidin-4-ol exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiazole moieties have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of the furan ring is particularly noted for enhancing antibacterial activity.

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer potential. Compounds similar to 1-{2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylmethyl}piperidin-4-ol have demonstrated cytotoxic effects against cancer cell lines. For example, thiazole-based compounds have been reported to possess IC50 values in the low micromolar range against various tumor cell lines . The structure activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly influence anticancer efficacy .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Similar piperidine derivatives have shown promise in reducing inflammation markers in vitro. The hydroxyl group in the piperidine moiety may play a crucial role in modulating inflammatory responses .

Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial properties of thiazole derivatives. Compounds with similar structures exhibited broad-spectrum activity against multiple bacterial strains and were found to outperform traditional antibiotics like streptomycin .

Study 2: Anticancer Properties

In a comprehensive review on thiazole hybrids published by ResearchGate, several compounds were evaluated for their cytotoxicity against cancer cell lines. The study found that specific substitutions on the thiazole ring significantly enhanced anticancer activity . For example, compounds with electron-donating groups showed improved interaction with cancerous cells.

Study 3: Pharmacological Significance

A detailed pharmacological review emphasized the importance of triazole and its derivatives in chemotherapy. The structural features of these compounds contribute to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Q & A

Q. What are the optimal synthetic routes for this compound, and what key intermediates are involved?

The synthesis involves constructing the triazolo[3,2-b][1,3]thiazole core via cyclocondensation reactions. Key intermediates include:

  • 5-(Furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazole : Formed by reacting furan-2-carbaldehyde with thiosemicarbazide under acidic conditions, followed by cyclization .
  • Piperidin-4-ol derivative : Introduced via nucleophilic substitution or reductive amination using phenylmethyl ketone intermediates .
    Methodology : Optimize yields (~60–70%) using hydrazine hydrate in ethanol for cyclization and column chromatography (silica gel, CH₂Cl₂/MeOH) for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • 1H/13C NMR : Assign signals for the triazole-thiazole core (δ 7.8–8.2 ppm for triazole protons) and piperidin-4-ol (δ 3.5–4.0 ppm for hydroxyl groups) .
  • FTIR : Confirm hydroxyl (3400–3500 cm⁻¹) and furan C-O (1250 cm⁻¹) stretches .
  • Elemental Analysis : Validate purity (>95%) with ≤0.3% deviation from theoretical C, H, N values .

Q. What in vitro models are suitable for initial assessment of bioactivity?

  • Antifungal assays : Test against Candida albicans using broth microdilution (MIC values, 24–48 h incubation) .
  • Plant growth stimulation : Soak wheat grains in 0.01–0.0001% solutions and measure root/shoot elongation over 5 days .

Advanced Research Questions

Q. How can molecular docking predict interactions with fungal targets like 14α-demethylase?

  • Docking workflow : Use AutoDock Vina to model compound binding to 14α-demethylase (PDB: 3LD6). Focus on hydrogen bonds with heme cofactor and hydrophobic interactions with Leu376/Val470 .
  • Validation : Compare docking scores (ΔG ≤ −8.5 kcal/mol) with fluconazole controls to prioritize synthesis .

Q. What strategies resolve discrepancies in biological activity across synthesis batches?

  • Purity analysis : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect impurities (>98% purity required for consistent activity) .
  • Structural variability : Modify the phenyl or furan substituents to assess SAR. For example, replace furan with thiophene to enhance lipophilicity .

Q. How can reaction conditions be optimized to enhance triazolo-thiazole core yield?

  • Temperature control : Conduct cyclization at 80–90°C in DMF to reduce side products .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate heterocycle formation (yield improvement: ~15–20%) .
  • Microwave-assisted synthesis : Reduce reaction time from 12 h to 2 h with 75% yield .

Q. What computational methods validate the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to assess bioavailability (TPSA ≤ 90 Ų, logP ≤ 3.5) and cytochrome P450 inhibition risks .
  • MD simulations : Run 100 ns trajectories in GROMACS to evaluate stability in lipid bilayers (RMSD ≤ 2.0 Å) .

Q. How does the hydroxyl group at position 6 influence reactivity and bioactivity?

  • Reactivity : The hydroxyl group participates in tautomerization (enol-keto forms), affecting electrophilic substitution at C5 .
  • Bioactivity : Methylation of the hydroxyl group reduces antifungal activity (MIC increase from 8 µg/mL to >64 µg/mL), confirming its role in target binding .

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